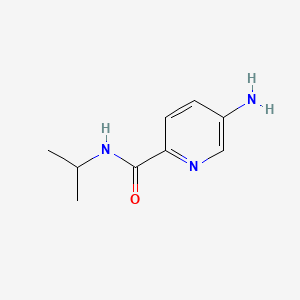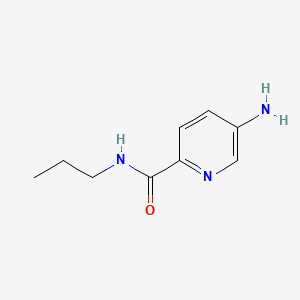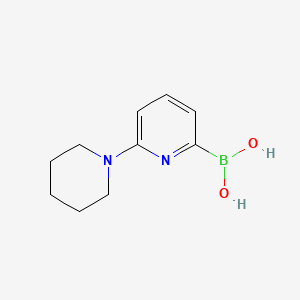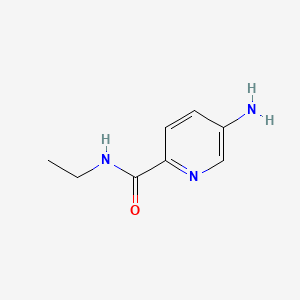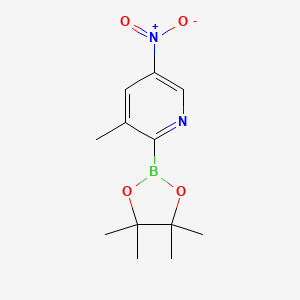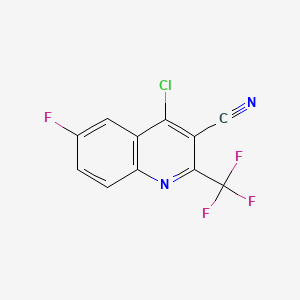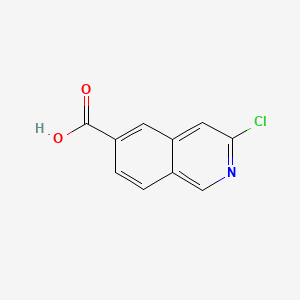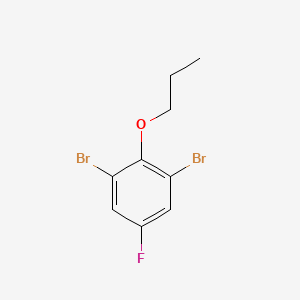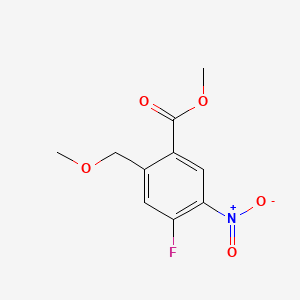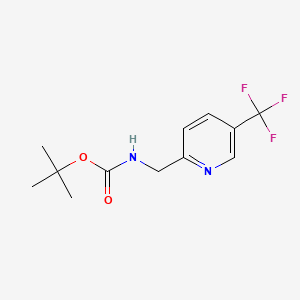
2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine” is a chemical compound that falls under the category of boronic acids and their esters . These compounds are highly considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids, which includes “2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Chemical Reactions Analysis
In the context of chemical reactions, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .
Aplicaciones Científicas De Investigación
Application 1: Drug Design and Delivery
- Summary of Application: Boronic acids and their esters, which can be synthesized using “2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine”, are considered important compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
- Methods of Application: The application involves the synthesis of boronic acids and their esters, which can be used in the design of new drugs and drug delivery devices . The kinetics of the reaction is dependent on the substituents in the aromatic ring .
- Results or Outcomes: These compounds are only marginally stable in water. The rate of the reaction is considerably accelerated at physiological pH .
Application 2: Organic Synthesis
- Summary of Application: Pinacol boronic esters, which can be synthesized using “2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine”, are valuable building blocks in organic synthesis .
- Methods of Application: The application involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Application 3: Formal Total Synthesis
- Summary of Application: The compound is used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
- Methods of Application: The application involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes: The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Application 4: Antibacterial and Antibiofilm Agents
- Summary of Application: The compound can be used in the synthesis of advanced antimicrobial cationic polymers, including poly (α-amino acids), β-peptides, polycarbonates, star polymers, and main-chain cationic polymers .
- Methods of Application: The application involves the synthesis of advanced antimicrobial cationic polymers .
- Results or Outcomes: These polymers have low toxicity and high selectivity, making them potentially useful for real applications .
Application 5: Hydrolysis Studies
- Summary of Application: The compound can be used in studies related to the hydrolysis of phenylboronic pinacol esters . These studies are important for understanding the stability of these compounds in water, which is crucial for their potential pharmacological applications .
- Methods of Application: The application involves studying the hydrolysis of phenylboronic pinacol esters . The kinetics of the reaction is dependent on the substituents in the aromatic ring .
- Results or Outcomes: The pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Application 6: Anti-Markovnikov Hydromethylation
- Summary of Application: The compound can be used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- Methods of Application: The application involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation .
Safety And Hazards
Boronic acids and their esters, including “2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine”, are only marginally stable in water . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[[5-(trifluoromethyl)pyridin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-9-5-4-8(6-16-9)12(13,14)15/h4-6H,7H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBRLCPKYUNNEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856624 |
Source


|
| Record name | tert-Butyl {[5-(trifluoromethyl)pyridin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine | |
CAS RN |
1216276-20-8 |
Source


|
| Record name | tert-Butyl {[5-(trifluoromethyl)pyridin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

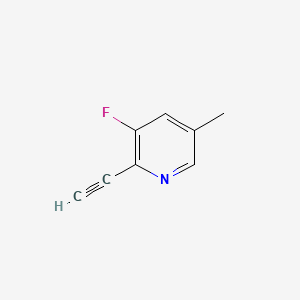
![3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B581802.png)
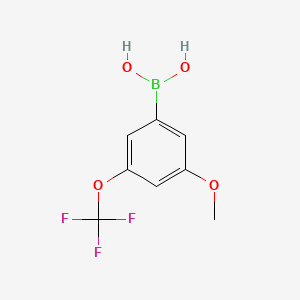
![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)
